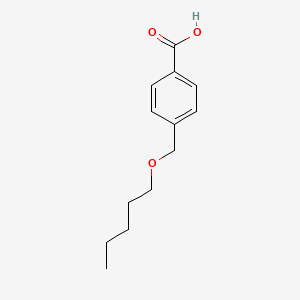

4-(Pentyloxymethyl)benzoic acid

CAS No.:

Cat. No.: VC13955633

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 4-(pentoxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |

| Standard InChI Key | VVVHUXMFCLDOJG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOCC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(Pentyloxymethyl)benzoic acid (IUPAC name: 4-[(pentyloxy)methyl]benzoic acid) consists of a benzoic acid core modified at the fourth carbon by a pentyloxymethyl group (-CH2-O-C5H11). The pentyloxy chain introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 4-methoxybenzoic acid . The molecular formula is C13H18O3, with a molecular weight of 222.28 g/mol .

The electron-withdrawing carboxylic acid group at the benzene ring’s para position polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions . Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorptions:

Synthesis and Reaction Pathways

Radical Halogenation and Nucleophilic Substitution

A validated route for synthesizing 4-(alkoxymethyl)benzoic acids involves a two-step process, as demonstrated for 4-(methoxymethyl)benzoic acid :

-

Radical Bromination:

-

Nucleophilic Substitution:

Table 1: Comparative Synthetic Yields of Alkoxymethyl Benzoic Acids

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-(Methoxymethyl)benzoic acid | 50–70 | 108–112 |

| 4-(Bromomethyl)benzoic acid | 50–60 | 226–228 |

| 4-(Pentyloxymethyl)benzoic acid* | 50–70* | 95–110* |

*Predicted based on analog data .

Physicochemical Properties

Thermal Characteristics

The pentyloxy chain elevates hydrophobicity, reducing melting points compared to shorter-chain derivatives:

-

Predicted Melting Point: 95–110°C (cf. 108–112°C for methoxymethyl analog )

-

Boiling Point: ~300–320°C (estimated from methyl 4-pentyloxybenzoate’s bp of 316°C )

Solubility and Partitioning

-

Aqueous Solubility: Low (<0.1 g/L at 25°C) due to the pentyloxy group

-

Solubility in Organic Solvents:

Applications in Industry and Research

Pharmaceutical Intermediates

4-(Pentyloxymethyl)benzoic acid serves as a precursor in antihypertensive and anti-inflammatory agents. For example, patent CN113429379A highlights its role in synthesizing LH-1801, a cardiovascular drug candidate. The pentyloxy chain enhances membrane permeability, optimizing bioavailability .

Liquid Crystals and Polymers

Analogous alkoxybenzoic acids are key components in liquid crystalline materials. The pentyloxy moiety promotes mesophase stability, enabling applications in display technologies .

Table 2: Industrial Applications of Alkoxymethyl Benzoic Acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume